molecular formula C10H19NO4 B179433 (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid CAS No. 207924-92-3

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid

Cat. No. B179433
M. Wt: 217.26 g/mol
InChI Key: CVYVXURBKURNKE-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of “(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid” involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid” contains a total of 33 bonds; 14 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

  • Collagen Cross-Links Synthesis : This acid served as a key intermediate in the efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, which is crucial for the preparation of collagen cross-links like pyridinoline and deoxypyridinoline. These cross-links are significant in studying the collagen's structural integrity and related diseases (Adamczyk et al., 1999).

  • Protease Inhibitor for HIV : It was utilized in the stereoselective synthesis of a chromogenic amino acid, which was then used for solid-phase peptide synthesis of oligopeptides serving as sequence-specific chromogenic protease substrates. This method allows the detection of HIV-protease activity spectrophotometrically (Badalassi et al., 2002).

  • Study of Arginine Modifications : This compound was part of a study exploring the reaction pathways of methylglyoxal with the guanidino group of arginine. Understanding these modifications is crucial for insights into protein glycation and related complications in diseases like diabetes (Klöpfer et al., 2011).

  • Synthesis of Hydroxyproline Derivatives : Derivatives of 2-amino-4-pentenoic acid (allylglycine), which involved (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid, were used to efficiently synthesize hydroxyproline derivatives. These compounds have applications in understanding and synthesizing collagen and elastin (Krishnamurthy et al., 2014).

  • Efficient Synthesis of Benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates : This research involved synthesizing various benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids, demonstrating the compound's role in creating structurally complex molecules for further chemical studies (Koseki et al., 2011).

  • N-tert-Butoxycarbonylation of Amines : The research focused on using the compound for N-tert-butoxycarbonylation of amines, which is a crucial step in protecting amine groups during synthetic processes, especially in peptide synthesis (Heydari et al., 2007).

properties

IUPAC Name

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYVXURBKURNKE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Ortega‐Rojas, E Castillo… - European Journal of …, 2021 - Wiley Online Library
The kinetic resolution of N‐tert‐butoxycarbonyl γ‐amino methyl esters bearing different stereocenters at alpha (γ 2 ), beta (γ 3 ), or gamma (γ 4 ) positions was carried out by …
T Hintermann, K Gademann, B Jaun… - Helvetica chimica …, 1998 - Wiley Online Library
For a comparison with the corresponding α‐ and β‐hexapeptides H‐(Val‐Ala‐Leu) 2 ‐OH (A) and H‐(β‐HVal‐β‐HAla‐β‐HLeu) 2 ‐OH (B), we have now prepared the corresponding γ‐…
Number of citations: 316 onlinelibrary.wiley.com

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